(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one
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Overview
Description
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve studying the molecular structure of the compound, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Non-Zinc Mediated Inhibition of Carbonic Anhydrases
Coumarin derivatives, including compounds structurally related to "(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one," have been identified as a new class of carbonic anhydrase inhibitors. These compounds exhibit a unique mode of enzyme inhibition, not interacting with the zinc ion typically crucial for the enzyme's activity. This finding presents an alternative route for drug design, targeting conditions where carbonic anhydrase activity is implicated Maresca et al., 2009.
Flavin-Containing Monooxygenase 5 Catalysis
Research on a compound structurally similar to "(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one" has shown its metabolism through a specific Baeyer-Villiger oxidation catalyzed by human flavin-containing monooxygenase 5. This pathway is significant for understanding the metabolic fate of such compounds and their potential therapeutic applications Lai et al., 2011.
Sequential Colorimetric Recognition
A derivative based on the coumarin and naphthol groups demonstrated sequential colorimetric recognition of Cu2+ and CN− in aqueous solutions. This property could be leveraged for the development of new chemical sensors and diagnostics tools, showcasing the versatility of coumarin derivatives in analytical chemistry Jo et al., 2014.
Safety And Hazards
This would involve studying any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.
Future Directions
This would involve discussing potential future research directions or applications for the compound.
properties
IUPAC Name |
6-hydroxy-7-methyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-18-14-23-21(16-22(18)27)20(15-24(28)29-23)17-26-12-10-25(11-13-26)9-5-8-19-6-3-2-4-7-19/h2-8,14-16,27H,9-13,17H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRRIBVIKCYWCH-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)CC=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one |
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